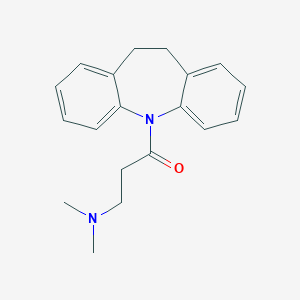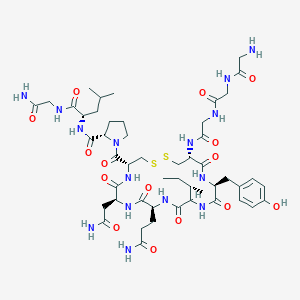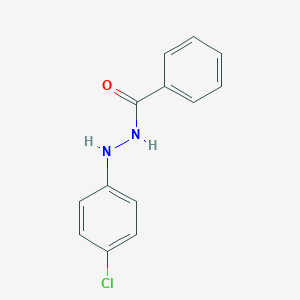![molecular formula C9H9NO B102480 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one CAS No. 17198-06-0](/img/structure/B102480.png)
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its potential pharmaceutical applications. The compound is a member of the tropane alkaloid family, which includes a variety of natural products that have been used in traditional medicine for centuries. Tropane alkaloids are known for their diverse biological activities, including analgesic, anticholinergic, and hallucinogenic effects. In 2.2]deca-2,4,9-trien-8-one.
Mechanism Of Action
The mechanism of action of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives involves their interaction with the muscarinic acetylcholine receptors (mAChRs). These receptors are found throughout the body and are involved in a variety of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. Tropane derivatives act as competitive antagonists of the mAChRs, blocking the binding of acetylcholine and preventing its downstream signaling.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives are diverse and depend on the specific compound and its mode of action. Tropane derivatives that act as mAChR antagonists have been shown to have anticholinergic effects, including dry mouth, blurred vision, and constipation. Tropane derivatives that act as analgesics have been shown to reduce pain perception by inhibiting the transmission of pain signals in the spinal cord. Tropane derivatives that act as hallucinogens have been shown to alter perception and cognition by interacting with the serotonin receptors in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives in lab experiments include their well-established synthesis methods and diverse biological activities. Tropane derivatives have been extensively studied, and their mechanisms of action are well-understood, making them valuable tools for investigating the physiological processes they affect. However, the limitations of using 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives in lab experiments include their potential toxicity and side effects, which can vary depending on the specific compound and its dose.
Future Directions
The future directions of research on 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives are numerous and varied. One area of focus is the development of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Another area of focus is the investigation of the potential anticancer properties of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives, and the development of compounds with increased selectivity and potency against cancer cells. Additionally, the use of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives as tools for investigating the role of mAChRs in various physiological processes is an area of ongoing research.
Synthesis Methods
The synthesis of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one involves the reaction of tropinone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of a 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivative that can be further modified to produce a variety of analogs with different biological activities. The synthesis of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and its derivatives has been extensively studied, and several methods have been developed to improve the yield and purity of the final product.
Scientific Research Applications
Tropane and its derivatives have been the subject of numerous scientific studies due to their potential pharmaceutical applications. Tropane alkaloids have been shown to have analgesic, anticholinergic, and hallucinogenic effects, and have been used in the treatment of various medical conditions such as Parkinson's disease, schizophrenia, and addiction. Tropane derivatives have also been studied for their potential as anticancer agents, as they have been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
17198-06-0 |
|---|---|
Product Name |
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2Z,4Z)-7-azabicyclo[4.2.2]deca-2,4,9-trien-8-one |
InChI |
InChI=1S/C9H9NO/c11-9-7-3-1-2-4-8(10-9)6-5-7/h1-8H,(H,10,11)/b3-1-,4-2- |
InChI Key |
OTDUKMQLDZYJCD-CCAGOZQPSA-N |
Isomeric SMILES |
C\1=C\C2C=CC(\C=C1)NC2=O |
SMILES |
C1=CC2C=CC(C=C1)NC2=O |
Canonical SMILES |
C1=CC2C=CC(C=C1)NC2=O |
synonyms |
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




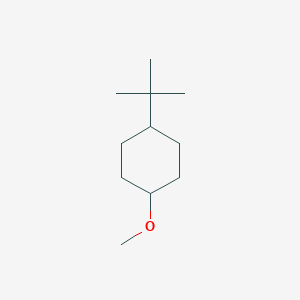


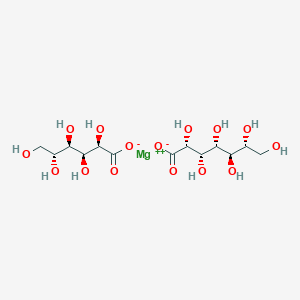

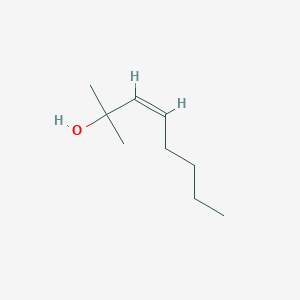
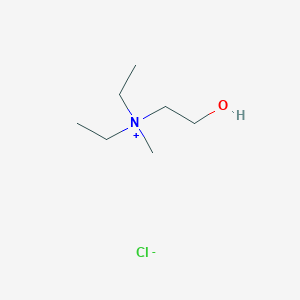
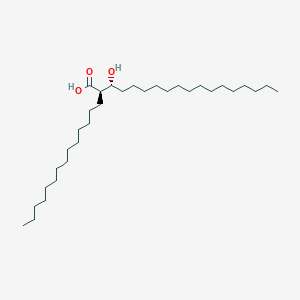
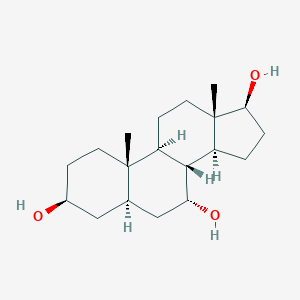
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
